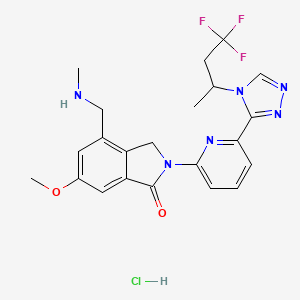

Hpk1-IN-36

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24ClF3N6O2 |

|---|---|

Molecular Weight |

496.9 g/mol |

IUPAC Name |

6-methoxy-4-(methylaminomethyl)-2-[6-[4-(4,4,4-trifluorobutan-2-yl)-1,2,4-triazol-3-yl]-2-pyridinyl]-3H-isoindol-1-one;hydrochloride |

InChI |

InChI=1S/C22H23F3N6O2.ClH/c1-13(9-22(23,24)25)31-12-27-29-20(31)18-5-4-6-19(28-18)30-11-17-14(10-26-2)7-15(33-3)8-16(17)21(30)32;/h4-8,12-13,26H,9-11H2,1-3H3;1H |

InChI Key |

DVGUKSNGJRWJLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N3CC4=C(C=C(C=C4C3=O)OC)CNC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-36 and its Analogs: A Technical Guide to their Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell function. Its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of HPK1 inhibitors, with a focus on compounds analogous to Hpk1-IN-36, in T-cells. We will delve into the core signaling pathways, present quantitative data on the effects of HPK1 inhibition, detail relevant experimental methodologies, and provide visual representations of the key processes.

The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop

HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 is activated downstream of the TCR and serves to attenuate this signal.[3]

The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and subsequent downregulation of downstream pathways, including the Ras-MAPK and NF-κB pathways.[4][5] By inhibiting HPK1, small molecules prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to a more robust and prolonged T-cell response.[6][7]

Quantitative Effects of HPK1 Inhibition on T-Cell Function

The pharmacological inhibition of HPK1 has been shown to significantly enhance T-cell effector functions. Various small molecule inhibitors have been developed and tested, demonstrating potent and selective activity. The following tables summarize key quantitative data from preclinical studies of HPK1 inhibitors.

Table 1: In Vitro Potency of Select HPK1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Unnamed Compound [I] | Kinase Assay | HPK1 | 10.4 | [8] |

| GNE-1858 | Kinase Assay | HPK1 | 1.9 | [9] |

| Piperazine Analog XHS | Kinase Assay | HPK1 | 2.6 | [9] |

| Diaminopyrimidine Carboxamide 22 | Kinase Assay | HPK1 | 0.061 | [9] |

Table 2: Functional Effects of HPK1 Inhibition on Human T-Cells

| Inhibitor | T-Cell Type | Stimulation | Endpoint | Effect | Reference |

| PF-07265028 | Primary Human T-Cells | Suboptimal TCR stimulation | Proliferation | Dose-dependent increase | [6] |

| Compound 1 | Human CD4+ and CD8+ T-Cells | anti-CD3/CD28 | IL-2 Production | Significant increase | [4] |

| Compound 1 | Human CD4+ and CD8+ T-Cells | anti-CD3/CD28 | IFN-γ Production | Significant increase | [4] |

| A-745 | Human T-Cells | In vitro stimulation | Proliferation & Cytokine Production | Augmented response | [10][11] |

Table 3: In Vivo Anti-Tumor Efficacy of an HPK1 Inhibitor

| Compound | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Unnamed Compound [I] | CT26 Syngeneic Model | 30 mg/kg p.o. (twice daily) | 42% | [8] |

| Unnamed Compound [I] + anti-PD-1 | CT26 Syngeneic Model | [I] at 30 mg/kg + anti-PD-1 at 3 mg/kg i.p. | 95% | [8] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of HPK1 inhibitors.

T-Cell Isolation and Culture

Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.[4] CD4+ and CD8+ T-cell subsets are then purified using negative selection magnetic beads. Cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

In Vitro T-Cell Activation and Cytokine Analysis

T-cells are stimulated in vitro using plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR engagement.[4] The HPK1 inhibitor or vehicle control is added to the culture medium. After a specified incubation period (e.g., 24-72 hours), supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ) using techniques such as Cytometric Bead Array (CBA) or ELISA.[12]

Western Blotting for Phospho-SLP-76

To assess the direct intracellular effect of HPK1 inhibitors, the phosphorylation status of its direct target, SLP-76, is measured. T-cells (e.g., Jurkat cell line or primary T-cells) are stimulated and treated with the inhibitor.[7][13] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76 to determine the extent of inhibition.

Conclusion and Future Directions

The inhibition of HPK1 presents a compelling therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. The mechanism of action is well-defined, centering on the prevention of SLP-76 phosphorylation and the subsequent potentiation of TCR signaling. Preclinical data for compounds analogous to this compound demonstrate significant enhancement of T-cell activation, proliferation, and cytokine production. Notably, the synergistic effect observed when combining HPK1 inhibitors with immune checkpoint blockade, such as anti-PD-1 therapy, highlights a promising path for future clinical development.[2][4] Further research will likely focus on optimizing the selectivity and pharmacokinetic properties of HPK1 inhibitors and exploring their efficacy in a broader range of cancer types.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 2. onclive.com [onclive.com]

- 3. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arcusbio.com [arcusbio.com]

- 13. researchgate.net [researchgate.net]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Maturation: A Technical Guide

Introduction

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form a critical bridge between the innate and adaptive immune systems. Upon encountering pathogens or inflammatory signals, immature DCs undergo a complex process of maturation. This involves the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation, enabling them to prime naive T cells effectively. Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has been identified as a key negative regulator of immune cell activation.[1][2][3] Primarily expressed in hematopoietic lineages, HPK1 plays a crucial role in dampening signaling pathways in T cells, B cells, and, as this guide will detail, dendritic cells.[4][5] Understanding the inhibitory function of HPK1 in DC maturation is critical for developing novel immunotherapies, particularly in the context of oncology, where enhancing DC function can lead to more robust anti-tumor immune responses.[6][7]

HPK1 Signaling in Dendritic Cell Activation

HPK1 functions as an intracellular checkpoint, attenuating the signaling cascades initiated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). When a TLR on a DC recognizes a pathogen-associated molecular pattern (PAMP), like lipopolysaccharide (LPS), it triggers signaling pathways that lead to the activation of transcription factors including AP-1, NF-κB, and NFAT.[2][3] These factors are essential for the expression of genes encoding co-stimulatory molecules and pro-inflammatory cytokines. HPK1 intervenes in these pathways, acting as a brake on the activation signal. Its kinase activity is critical for this negative regulatory function.[8][9] The inhibition or genetic deletion of HPK1 removes this brake, leading to a hyperactive DC phenotype characterized by enhanced maturation and function upon stimulation.

Impact of HPK1 Deficiency on Dendritic Cell Maturation

Studies using HPK1-deficient (HPK1-/-) mice have demonstrated that the absence of HPK1 leads to a superior DC activation phenotype.[1][2] Upon maturation stimuli, HPK1-/- bone marrow-derived DCs (BMDCs) exhibit significantly enhanced expression of co-stimulatory molecules and produce greater amounts of key pro-inflammatory cytokines compared to their wild-type (WT) counterparts. This hyper-activated state translates to a more potent ability to stimulate T cell proliferation.[3]

Table 1: Upregulation of Surface Markers in HPK1-/- Mature BMDCs

| Surface Marker | Function | Observation in HPK1-/- vs. WT BMDCs | Reference |

| CD80 (B7-1) | Co-stimulation of T cells | Higher Expression | [1][2] |

| CD86 (B7-2) | Co-stimulation of T cells | Higher Expression | [1][2] |

| I-Ab (MHC Class II) | Antigen presentation to CD4+ T cells | Higher Expression | [1][2] |

Table 2: Enhanced Cytokine Production by HPK1-/- Mature BMDCs

| Cytokine | Primary Function | Observation in HPK1-/- vs. WT BMDCs | Reference |

| IL-12 | Promotes Th1 differentiation and cytotoxic T cell activity | Higher Production | [1][2][8] |

| TNF-α | Pro-inflammatory; promotes DC survival and migration | Higher Production | [1][2] |

| IL-6 | Pro-inflammatory; influences T cell differentiation | Higher Production | [1][2] |

| IL-1β | Pro-inflammatory; activates various immune cells | Higher Production | [1][2] |

| IL-10 | Immunosuppressive | Reduced Levels | [8] |

Furthermore, HPK1-/- BMDCs show significant resistance to LPS-induced apoptosis, suggesting that HPK1 may also play a pro-apoptotic role following DC activation.[1][3] This increased survival could contribute to a more sustained anti-tumor immune response in vivo.

Experimental Methodologies

The study of HPK1 in dendritic cell maturation involves a series of well-established protocols to generate, mature, and functionally assess DCs. Pharmacological inhibition with small-molecule inhibitors is increasingly used to complement genetic knockout models.[4][7][10]

Key Experimental Protocols

-

Generation of Bone Marrow-Derived DCs (BMDCs)

-

Source: Bone marrow is flushed from the femurs and tibias of mice (e.g., WT C57BL/6 and HPK1-/-).

-

Differentiation: Cells are cultured for 6-7 days in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 20 ng/mL) and Interleukin-4 (IL-4; e.g., 10 ng/mL).[11][12] Non-adherent and loosely adherent cells, representing immature DCs, are harvested.

-

-

Generation of Human Monocyte-Derived DCs

-

Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation.[13]

-

Isolation: CD14+ monocytes are purified from PBMCs by negative or positive selection using magnetic beads.[12][14]

-

Differentiation: Monocytes are cultured for 5-6 days with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) to generate immature DCs.[13][14]

-

-

Dendritic Cell Maturation Assay

-

Stimulation: Immature DCs (at ~1x106 cells/mL) are stimulated for 24-48 hours with a maturation agent. Common stimuli include LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 1000 IU/mL).[11][14]

-

Inhibitor Treatment: For pharmacological studies, an HPK1 inhibitor (e.g., at 1 µM) or a vehicle control (e.g., DMSO) is added to the culture medium shortly before or concurrently with the maturation stimulus.[14]

-

-

Flow Cytometry for Surface Marker Analysis

-

Staining: Harvested DCs are washed and stained with fluorescently-conjugated monoclonal antibodies specific for surface markers like CD11c, CD80, CD86, and MHC Class II. A viability dye is included to exclude dead cells.[1][15]

-

Analysis: Cells are analyzed on a flow cytometer. The expression levels are quantified by the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

-

-

Cytokine Secretion Analysis

-

Sample: Culture supernatants are collected after the maturation period and centrifuged to remove cellular debris.

-

Quantification: Cytokine concentrations (e.g., IL-12p70, IL-10, TNF-α) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (Cytokine Bead Array, CBA).[11][12][14]

-

-

Mixed Lymphocyte Reaction (MLR)

-

Objective: To measure the capacity of mature DCs to stimulate allogeneic T cell proliferation.

-

Procedure: Naive CD4+ or CD8+ T cells are isolated from a different donor (allogeneic). Mature DCs (stimulators) are irradiated or treated with mitomycin-C to prevent their proliferation and are then co-cultured with the T cells (responders) at various ratios (e.g., 1:10, 1:20 DC:T cell).[2][12]

-

Measurement: T cell proliferation is assessed after 3-5 days, typically by measuring the incorporation of 3H-thymidine or by using proliferation-tracking dyes like CFSE or CellTrace Violet.[12]

-

Therapeutic Implications and Logical Framework

The negative regulatory role of HPK1 makes it an attractive molecular target for cancer immunotherapy.[6][16] By inhibiting HPK1, the antigen-presenting function of DCs can be significantly enhanced. This leads to more effective priming of tumor-specific T cells, potentially overcoming the immunosuppressive tumor microenvironment and improving the efficacy of other immunotherapies like checkpoint blockade.[4][7]

References

- 1. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 2. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 9. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]

- 14. arcusbio.com [arcusbio.com]

- 15. DC maturation assay [bio-protocol.org]

- 16. promegaconnections.com [promegaconnections.com]

Hpk1-IN-36 and the Tumor Microenvironment: A Technical Guide to a Novel Immuno-Oncology Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of immune cell activation. Predominantly expressed in hematopoietic lineages, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening anti-tumor immune responses. Its kinase activity is pivotal in this immunosuppressive function, making it a compelling target for small molecule inhibition to enhance cancer immunotherapy. This document provides an in-depth technical overview of HPK1 as a target and the pharmacological profile of HPK1 inhibitors, with a specific focus on the potent inhibitor Hpk1-IN-36 , in the context of the tumor microenvironment (TME). Through the modulation of key immune cell subsets, HPK1 inhibition promises to overcome TME-induced suppression, enhance T-cell effector functions, and synergize with existing checkpoint blockade therapies.

The Role of HPK1 in the Tumor Microenvironment

HPK1 exerts its influence at multiple stages of the cancer-immunity cycle, effectively acting as a brake on the anti-tumor immune response. Its inhibition can lead to a more favorable TME composition and heightened immune activity.

-

T-Cell Activation and Effector Function: Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately promoting the ubiquitination and degradation of SLP-76.[1] This destabilizes the TCR signalosome, leading to attenuated downstream signaling through the PLCγ1 and ERK pathways, resulting in reduced T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[2][3] Pharmacological or genetic inactivation of HPK1 reverses this process, enhancing T-cell activation, proliferation, and the secretion of crucial anti-tumor cytokines.[1][4]

-

Dendritic Cell (DC) Function: HPK1 negatively regulates DC maturation and antigen presentation. HPK1-deficient bone marrow-derived DCs (BMDCs) show elevated expression of co-stimulatory molecules like CD80 and CD86, produce more IL-12, and have a reduced output of the immunosuppressive cytokine IL-10.[5] This enhances their ability to prime naïve T cells against tumor antigens.[5][6]

-

Regulatory T cells (Tregs): Within the TME, Tregs are a major barrier to effective anti-tumor immunity. HPK1 knockout Tregs have been shown to be less suppressive and may adopt a "fragile" phenotype, characterized by the production of pro-inflammatory cytokines like IFN-γ.[5] This can lead to a significant reduction in Treg infiltrates within the tumor and an increased CD8+ T cell to Treg ratio, a key indicator of a favorable anti-tumor environment.[5]

-

Overcoming TME-Induced Suppression: The TME is rich in immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine. T cells lacking HPK1 activity are notably resistant to the inhibitory effects of these molecules, maintaining their proliferative capacity and cytokine production in an otherwise suppressive environment.[1][5][7]

This compound and Other Small Molecule Inhibitors

A growing number of small molecule inhibitors targeting the ATP-binding site of HPK1 have been developed. This compound stands out as a particularly potent example.

This compound is a potent inhibitor of HPK1 with a reported IC50 of 0.5 nM .[8][9][10] This high potency suggests strong potential for effective target engagement at low concentrations. While detailed public data on this compound is limited, its potency places it among the most effective HPK1 inhibitors discovered to date. The following tables summarize quantitative data from various published HPK1 inhibitors to provide a broader context for the field.

Data Presentation

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

| Compound Name/ID | Biochemical IC50 (nM) | Cellular Assay & Potency (nM) | Assay Type | Reference |

| This compound | 0.5 | Not Reported | Not Reported | [8][9][10] |

| Compound K | 2.6 | Not Reported | Not Reported | [5] |

| NDI-101150 | Not Reported | Not Reported | Not Reported | [9] |

| BGB-15025 | Not Reported | Not Reported | Not Reported | Not Reported |

| Insilico Med. Cmpd. | 10.4 | Not Reported | Not Reported | Not Reported |

| GNE-1858 | 1.9 | Not Reported | Not Reported | [5] |

| XHS (piperazine analog) | 2.6 | 600 (pSLP-76 in PBMCs) | pSLP-76 Inhibition | [5] |

| Compound 22 | 0.061 | 78 (pSLP-76 in PBMCs) | pSLP-76 Inhibition | [2] |

| Compound 17 | Not Reported | 12 (IL-2 in PBMCs) | IL-2 Production | [2] |

| DS21150768 | Not Reported | Not Reported | Not Reported | [11] |

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

| Compound ID | Mouse Model | Dose & Schedule | Monotherapy TGI (%) | Combination & TGI (%) | Reference |

| Insilico Med. Cmpd. | CT26 | 30 mg/kg, p.o., BID | 42 | + anti-PD-1 (95%) | Not Reported |

| HPK1-IN-7 | MC38 | Not Reported | Not Reported | Efficacious with anti-PD-1 | [10] |

| NX-1607 | Various | Not Reported | Evident | + anti-PD-1 (Increased) | [12] |

| AZ1 | MCA205, CT26 | Not Reported | Efficacious | Not Reported | [12] |

TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily.

Table 3: Pharmacokinetic Properties of an Exemplary HPK1 Inhibitor

| Compound ID | Species | t1/2 (h) | Cmax (ng/mL) | Bioavailability (F%) | Route & Dose | Reference |

| Insilico Med. Cmpd. | Mouse | 0.6 (IV) | 1801 (PO) | 116 (PO) | 1 mg/kg IV; 10 mg/kg PO | Not Reported |

| Insilico Med. Cmpd. | Rat | 0.8 (IV) | 518 (PO) | 80 (PO) | 10 mg/kg IV; 10 mg/kg PO | Not Reported |

Signaling Pathways and Experimental Workflows

Visualizations

Caption: HPK1 signaling pathway in T-cell activation.

Caption: Preclinical evaluation workflow for HPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of HPK1 inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant HPK1 kinase.

-

Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed.

-

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP in kinase buffer.

-

Compound Titration: Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to controls for each compound concentration. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Cellular Phospho-SLP-76 (pSLP-76) Assay

-

Objective: To measure the inhibition of HPK1 kinase activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

-

Principle: Upon T-cell activation, HPK1 phosphorylates SLP-76 at Ser376. An effective inhibitor will reduce the level of pSLP-76.

-

Methodology:

-

Cell Culture: Use human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line like Jurkat cells.

-

Compound Treatment: Pre-incubate cells with serial dilutions of the HPK1 inhibitor for 1-2 hours.

-

T-Cell Activation: Stimulate the T-cells using anti-CD3/anti-CD28 antibodies (e.g., Dynabeads) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells on ice using a lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for pSLP-76 (Ser376).

-

Probe with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane for total SLP-76 and a loading control (e.g., β-actin) for normalization.

-

-

Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pSLP-76 to total SLP-76 and determine the EC50 of the inhibitor.

-

In Vivo Syngeneic Tumor Model Study

-

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with checkpoint inhibitors.

-

Principle: The inhibitor's ability to enhance the host's immune response against the tumor is measured by the reduction in tumor growth.

-

Methodology:

-

Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the tumor cell line.

-

Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma) into the flank of the mice.

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups: Vehicle control, HPK1 inhibitor monotherapy, anti-PD-1/PD-L1 antibody monotherapy, and combination therapy.

-

Dosing: Administer the HPK1 inhibitor orally (p.o.) according to a predetermined dose and schedule (e.g., daily or twice daily). Administer the checkpoint inhibitor intraperitoneally (i.p.) as per established protocols (e.g., twice a week).

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal body weight and overall health as indicators of toxicity.

-

Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.

-

Conclusion and Future Directions

The inhibition of HPK1 represents a promising strategy in immuno-oncology. By acting as a master negative regulator within multiple immune cell types, its blockade can significantly enhance anti-tumor immunity. Potent inhibitors like This compound offer valuable tools for further preclinical investigation and potential therapeutic development. The ability of HPK1 inhibitors to reverse TME-driven immunosuppression and synergize with checkpoint inhibitors provides a strong rationale for their continued advancement. Future work should focus on establishing a clear therapeutic window, identifying predictive biomarkers for patient selection, and exploring rational combination strategies with other immunomodulatory agents to unlock the full potential of this exciting target.

References

- 1. wp.ryvu.com [wp.ryvu.com]

- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. Pharmacokinetics and drug-interactions determine optimum combination strategies in computational models of cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpk1 — TargetMol Chemicals [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]

Negative regulation of TCR signaling by HPK1

An In-depth Technical Guide to the Negative Regulation of T-Cell Receptor Signaling by HPK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It is a critical negative regulator of immune cell function, particularly in T-lymphocytes.[3][4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and serves as an intracellular immune checkpoint, attenuating the signaling cascade to prevent excessive immune responses and maintain homeostasis.[1][2][6] However, in the context of malignancy, this braking mechanism can be co-opted by tumors to evade immune surveillance.[6] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and destroy cancer cells.[6] Consequently, inhibiting HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][6] Genetic inactivation or pharmacological inhibition of HPK1's kinase activity has been shown to restore and enhance T-cell activation, cytokine production, and anti-tumor responses, making it a compelling drug target.[4][7][8]

The HPK1 Signaling Pathway: A Mechanism of Attenuation

TCR engagement initiates a complex signaling cascade essential for T-cell activation. This process involves the phosphorylation of the TCR complex, activation of key kinases like Lck and ZAP-70, and the formation of a multi-protein "signalosome" around adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 Domain-containing Leukocyte Protein of 76 kDa (SLP-76).[9]

HPK1 functions as a key negative regulator within this pathway. Following TCR stimulation, HPK1 is recruited to the signalosome where it inducibly associates with the adaptors SLP-76 and GADS (GRB2-related adapter protein).[10] The primary mechanism of HPK1-mediated suppression involves the direct phosphorylation of SLP-76 at a specific serine residue, Serine 376 (S376).[4][11][12]

This phosphorylation event creates a docking site for 14-3-3 adapter proteins.[10][13] The recruitment of 14-3-3 proteins to the phosphorylated SLP-76 initiates the destabilization of the TCR signaling complex.[2][11] This leads to the dissociation of the SLP-76/GADS/14-3-3 complex from LAT microclusters at the immune synapse.[14] Ultimately, this process culminates in the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively terminating the downstream signal.[11]

The consequences of this negative feedback loop are a significant attenuation of key T-cell activation pathways, including reduced phosphorylation of Phospholipase C-gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), diminished calcium flux, and decreased activation of transcription factors like AP-1 and NFAT.[5][10][11][15] This leads to reduced T-cell proliferation and lower production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[15][16][17]

Consequences of HPK1 Regulation on T-Cell Subsets

The inhibitory function of HPK1 extends to various T-cell populations, influencing overall anti-tumor immunity.

-

Effector T-Cells: Genetic deletion (knockout) or inactivation of HPK1's kinase domain (kinase-dead) in mice leads to enhanced and sustained TCR signaling.[4] This results in increased proliferation and heightened production of effector cytokines.[16] In tumor models, HPK1 kinase-dead mice exhibit superior tumor growth inhibition, which is accompanied by an increase in effector CD8+ T-cell function.[8]

-

Regulatory T-Cells (Tregs): HPK1 plays a role in maintaining the suppressive function of Tregs.[18] HPK1-deficient (HPK1-/-) Tregs are less effective at inhibiting the proliferation of effector T-cells.[18] Furthermore, upon stimulation, HPK1-/- Tregs show an aberrant cytokine profile, including the uncharacteristic expression of IL-2, IFN-γ, and pro-inflammatory chemokines.[18] This suggests that inhibiting HPK1 may simultaneously boost effector T-cell function while impairing the immunosuppressive activity of Tregs.

-

T-Cell Exhaustion: High expression of HPK1 is correlated with increased T-cell exhaustion and worse patient survival in several cancer types.[7][19] In mouse models, T-cells infiltrating tumors in HPK1 knockout mice are less exhausted, more active, and more proliferative.[19] This indicates that targeting HPK1 can help reverse T-cell dysfunction within the tumor microenvironment.

-

CAR-T Cells: The efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy can be limited by T-cell exhaustion. Genetic depletion or pharmacological inhibition of HPK1 has been shown to improve the efficacy of CAR-T cell therapies in preclinical models of both hematological and solid tumors.[7][19]

Pharmacological Inhibition of HPK1 for Cancer Immunotherapy

The critical role of HPK1's kinase activity in immune suppression makes it an attractive target for small molecule inhibitors.[8] Pharmacological inhibition of HPK1 aims to replicate the phenotype of genetic deletion, thereby unleashing a more potent anti-tumor immune response.[16] Several HPK1 inhibitors are currently in preclinical and clinical development.

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative data related to the effects of HPK1 inhibition from preclinical studies.

Table 1: Potency of Select HPK1 Inhibitors

| Compound | Biochemical IC50 | Cellular pSLP-76 (S376) Inhibition | Reference |

|---|---|---|---|

| KHK-6 | 20 nM | Significant inhibition of CD3/CD28-induced phosphorylation | [4] |

| NDI-101150 | Potent, selective inhibitor | Sustained inhibition of >50% observed at all doses tested in Phase 1/2 trial | [20] |

| BGB-15025 | Potent, selective inhibitor | Preclinical antitumor effects observed | [21] |

| A-745 | Potent, selective chemical probe | Demonstrates excellent cellular selectivity |[22] |

Table 2: Functional Effects of HPK1 Deletion or Inhibition on T-Cells

| Model System | Condition | Measured Effect | Fold Change / % Increase | Reference(s) |

|---|---|---|---|---|

| HPK1 Knockout Jurkat T-Cells | OKT3 Stimulation | IL-2 Production | Significant increase vs. control | [11][17] |

| HPK1 Knockout Mouse T-Cells | Anti-CD3/CD28 Stimulation | IFN-γ & IL-2 Production | Increased Th1 cytokines | [16] |

| Human CD8+ T-Cells | HPK1 Inhibitor (1 µM) | IL-2 Secretion | ~2-4 fold increase | [23] |

| Human CD8+ T-Cells | HPK1 CRISPR Knockout | IFN-γ Secretion | ~2 fold increase | [23] |

| HPK1 Kinase-Dead Mouse CD8+ T-Cells | Chronic LCMV Infection | Effector CD8 T-Cell Function | Enhanced viral clearance | [8] |

| Human PBMCs | BGB-15025 + Tislelizumab | Objective Response Rate (ORR) | 18.4% (combination) vs. 0% (mono) |[24] |

Key Experimental Protocols & Workflows

Studying the role of HPK1 requires a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

In Vitro HPK1 Kinase Assay (TR-FRET)

This assay biochemically measures the kinase activity of HPK1 by detecting the phosphorylation of its substrate, SLP-76.

Methodology:

-

Preparation: Dilute recombinant HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, and test compounds in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).[25]

-

Reaction: To the wells of a 384-well assay plate, add the HPK1 enzyme.

-

Inhibition: Add serial dilutions of the test inhibitor or DMSO as a vehicle control.

-

Initiation: Initiate the kinase reaction by adding a mixture of the biotin-SLP-76 substrate and ATP.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add detection reagents: a Europium (Eu)-chelate labeled anti-phospho-SLP-76 (S376) antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader. The FRET signal, generated by the proximity of the Eu-donor and APC-acceptor, is proportional to the amount of phosphorylated SLP-76.

Cellular Assay: Western Blot for Phospho-SLP-76

This method is used to assess HPK1 activity within a cellular context by measuring the phosphorylation of its direct target, SLP-76.

Methodology:

-

Cell Culture and Treatment: Culture T-cells (e.g., Jurkat cells or primary human T-cells) and pre-treat with varying concentrations of an HPK1 inhibitor for 1-2 hours.[11]

-

Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 2-10 minutes) to activate the TCR pathway.[4][5]

-

Lysis: Immediately lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).

-

Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

Functional Assay: Cytokine Secretion Measurement

This assay measures the functional consequence of HPK1 inhibition on T-cell effector function.

Methodology:

-

Cell Preparation: Isolate primary human T-cells or PBMCs and plate them in a 96-well plate.[12]

-

Inhibitor Treatment: Pre-treat the cells with an HPK1 inhibitor or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies (either plate-bound or soluble beads).

-

Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using a suitable method like ELISA (Enzyme-Linked Immunosorbent Assay) or a Cytometric Bead Array (CBA) analyzed by flow cytometry.[23]

Conclusion and Future Directions

HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation.[4][6][10] Its mechanism, centered on the phosphorylation of SLP-76 and subsequent signalosome destabilization, provides a clear rationale for therapeutic intervention.[11][13] The development of potent and selective small molecule inhibitors of HPK1 represents a promising frontier in cancer immunotherapy.[6][26] These agents have the potential to enhance the activity of effector T-cells, reverse T-cell exhaustion, and potentially synergize with other immunotherapies like checkpoint blockade and CAR-T cell therapy.[7][8][16]

Ongoing clinical trials are beginning to elucidate the safety and efficacy of HPK1 inhibitors in patients with solid tumors.[20][21][27] Future research will focus on optimizing dosing strategies, identifying predictive biomarkers for patient response, and exploring rational combination therapies to fully exploit the therapeutic potential of targeting this key intracellular immune checkpoint.

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 | Semantic Scholar [semanticscholar.org]

- 14. rupress.org [rupress.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. ascopubs.org [ascopubs.org]

- 22. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. arcusbio.com [arcusbio.com]

- 24. onclive.com [onclive.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 27. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

The Impact of Hpk1-IN-36 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1] This function makes HPK1 a compelling therapeutic target in immuno-oncology. The inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[3]

This technical guide focuses on the effects of Hpk1-IN-36, a representative potent and selective small molecule inhibitor of HPK1, on cytokine production. Due to the limited availability of public data specifically for a compound named "this compound," this guide synthesizes data from studies on various potent HPK1 inhibitors to provide a comprehensive overview of the expected pharmacological effects on cytokine profiles. This document provides quantitative data on cytokine modulation, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

HPK1 functions as a negative feedback regulator in T-cell activation. Following TCR engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[4] This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby attenuating downstream signaling cascades and limiting T-cell activation and cytokine release.[1][4]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.[1] This blockade relieves the negative regulation on the TCR signaling pathway, resulting in a more robust and sustained T-cell activation, which in turn leads to enhanced production of key pro-inflammatory and anti-tumor cytokines.[4]

Quantitative Data on Cytokine Production

The inhibition of HPK1 by potent small molecules has been shown to significantly increase the production of several key cytokines in various immune cell types. The following tables summarize the quantitative effects observed in preclinical studies.

Table 1: Effect of HPK1 Inhibition on Cytokine Production in Human T-Cells

| Cytokine | Cell Type | Stimulation | Fold Increase (Inhibitor vs. Control) | Reference |

| IL-2 | Jurkat T-cells | anti-CD3/CD28 | Concentration-dependent increase | |

| IL-2 | Human CD8+ T-cells | anti-CD3/CD28 | Concentration-dependent increase | |

| IFN-γ | Human CD8+ T-cells | anti-CD3/CD28 | Increased secretion | |

| TNF-α | Human T-cells | anti-CD3/CD28 | Increased secretion | |

| IFN-γ | Human PBMCs | CEF peptide pool | Increased production | |

| GM-CSF | Human PBMCs | Dynabeads | Significantly enhanced production | [4] |

Table 2: Effect of HPK1 Inhibition on Cytokine Production in Murine T-Cells

| Cytokine | Cell Type | Stimulation | Fold Increase (Inhibitor vs. Control) | Reference |

| IFN-γ | Mouse OT-1 splenocytes | SIINFEKL peptide | Enhanced production | [5] |

| IL-2 | Primary mouse T-cells | Not specified | Enhanced production | [6] |

Table 3: Effect of HPK1 Inhibition on Other Immune Cells

| Cytokine | Cell Type | Effect | Reference |

| IL-6 | Primary human B-cells | Enhanced production | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

A Technical Guide to the Structural and Functional Analysis of HPK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Hpk1-IN-36" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the structural and functional analysis of Hematopoietic Progenitor Kinase 1 (HPK1) and its inhibitors, using publicly available data for well-characterized compounds as examples.

Introduction to HPK1: A Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells (DCs).[3][4]

Upon T-cell receptor (TCR) engagement, HPK1 is activated and dampens the signaling cascade by phosphorylating key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6][7] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[6][8] By acting as an intracellular immune checkpoint, HPK1 prevents excessive immune reactions.[1]

In the context of cancer, this "braking" mechanism can be detrimental, as it may prevent the immune system from mounting an effective anti-tumor response.[8] Studies in kinase-dead HPK1 knock-in mouse models have shown enhanced T-cell function and significant tumor growth inhibition.[1][9] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to reinvigorate anti-tumor immunity.[3][10]

Structural Analysis of HPK1

The full-length HPK1 protein consists of an N-terminal kinase domain, an intermediate region with four proline-rich motifs, and a C-terminal Citron homology domain (CHD).[11] The kinase domain is the primary target for small molecule inhibitors.

Crystal structures of the HPK1 kinase domain, often in complex with inhibitors, have been resolved and are available in the Protein Data Bank (PDB). These structures are crucial for structure-based drug design (SBDD).[3][9] For instance, the co-crystal structure of HPK1 with the inhibitor GEN-8 revealed an atypical binding mode where the P-loop, which typically binds ATP, is in a folded conformation.[3] This unique conformation has been exploited to improve inhibitor selectivity.[9][12]

Key PDB entries for HPK1 structural analysis include:

-

7R9T: HPK1 in complex with a spiro-azaindoline inhibitor.[3]

-

7R9N: HPK1 in complex with GNE-1858.[12]

-

6NFY: HPK1 in complex with sunitinib.[6]

-

7L25 & 7L24: HPK1 in complex with indazole inhibitors XHS and XHV, respectively.[13]

These structures reveal that inhibitors typically bind in the ATP-binding pocket, forming key interactions with hinge region residues like Glu92 and Cys94.[6][14]

Functional Analysis and Quantitative Data of HPK1 Inhibitors

The primary function of HPK1 inhibitors is to block its kinase activity, thereby preventing the phosphorylation of its downstream substrates and enhancing immune cell function. This is typically quantified by measuring the inhibitor's potency in biochemical and cellular assays.

Data Presentation: Potency of Known HPK1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several publicly disclosed HPK1 inhibitors. IC50 values represent the concentration of an inhibitor required to reduce HPK1 activity by 50%.

| Inhibitor Name | Biochemical IC50 (nM) | Cellular Assay & IC50 (µM) | Reference(s) |

| GNE-1858 | 1.9 | pSLP-76 (Jurkat) | [6][15] |

| BGB-15025 | N/A | pSLP-76 (Jurkat) | [8][15] |

| Compound K | 2.6 | N/A | [6][8] |

| XHS | 2.6 | pSLP-76 (PBMC): 0.6 | [6][13] |

| XHV | 89 | N/A | [13] |

| Diaminopyrimidine Cpd 22 | 0.061 | N/A | [6] |

| Exomethylene-oxindole C17 | 0.05 | N/A | [6][8] |

| Sunitinib | ~10 (Ki) | N/A | [6] |

| Unnamed Insilico Med Cpd | 10.4 | N/A | [16] |

| M074-2865 | 2,930 (2.93 µM) | N/A | [6] |

| ISR-05 | 24,200 (24.2 µM) | N/A | [3][17] |

| ISR-03 | 43,900 (43.9 µM) | N/A | [3][17] |

Note: "N/A" indicates data was not available in the cited sources. Assay conditions can vary between studies, affecting absolute values.

Experimental Protocols

A multi-tiered approach involving biochemical, cellular, and in vivo assays is essential for the comprehensive characterization of HPK1 inhibitors.

Biochemical Kinase Assays

These assays measure the direct inhibition of purified, recombinant HPK1 enzyme activity.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[18]

-

Reaction Setup: In a 384-well plate, add the test inhibitor (typically serially diluted in DMSO), a defined amount of purified HPK1 enzyme, and a substrate mix containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP.[18][19]

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[18][19]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for approximately 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[7]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to HPK1 activity.[18]

-

Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Other common formats include the LanthaScreen® Eu Kinase Binding Assay, which uses Fluorescence Resonance Energy Transfer (FRET) to measure the displacement of a fluorescent tracer from the kinase by an inhibitor[20], and TR-FRET assays.[5]

Cellular Assays

Cellular assays assess the inhibitor's ability to engage HPK1 and modulate its signaling pathway within intact cells.

Protocol: SLP-76 Phosphorylation (pSLP-76) Assay

This is a key target engagement assay that measures the phosphorylation of HPK1's direct substrate, SLP-76, at serine 376.[5][15]

-

Cell Culture: Use a relevant cell line, such as the human T-cell line Jurkat, or primary cells like human peripheral blood mononuclear cells (PBMCs).[5][15]

-

Inhibitor Pre-incubation: Treat the cells with various concentrations of the HPK1 inhibitor for a set period.

-

T-Cell Stimulation: Activate the T-cell receptor signaling pathway to induce HPK1 activity. This is typically done using anti-CD3 and anti-CD28 antibodies.[2][15]

-

Cell Lysis: After a short stimulation period (e.g., 10-30 minutes), lyse the cells to release intracellular proteins.

-

Quantification: Measure the levels of phosphorylated SLP-76 (Ser376) using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay like SiMoA (Single Molecule Array).[5][15] Total SLP-76 is also measured for normalization.

-

Analysis: Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

Protocol: Cytokine Production Assay (IL-2 Release)

This functional assay measures a downstream consequence of enhanced T-cell activation: the production of effector cytokines like Interleukin-2 (IL-2).[5][14]

-

Cell Preparation: Isolate PBMCs from healthy donor blood.

-

Inhibitor Treatment & Stimulation: Pre-incubate the PBMCs with the test inhibitor, followed by stimulation with anti-CD3/CD28 antibodies or other T-cell activators.

-

Incubation: Culture the cells for an extended period (e.g., 24-72 hours) to allow for cytokine synthesis and secretion.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit.

-

Analysis: Plot the concentration of IL-2 against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

Visualizations: Signaling Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

Caption: The HPK1 negative feedback loop in TCR signaling.

General Workflow for HPK1 Inhibitor Discovery

Caption: A typical drug discovery workflow for HPK1 inhibitors.

Conclusion

HPK1 is a compelling, clinically relevant target for cancer immunotherapy. The development of potent and selective small molecule inhibitors aims to reverse HPK1-mediated immune suppression, thereby enhancing the ability of T-cells and other immune cells to recognize and eliminate tumors. While several candidates like BGB-15025, CFI-402411, and NDI-101150 are advancing through clinical trials, the field is still evolving.[1][8][21][22] A thorough characterization of any new chemical entity, using the structural and functional analysis methodologies outlined in this guide, is critical for successful clinical translation. Future efforts will likely focus on optimizing selectivity to minimize off-target effects, refining pharmacokinetic properties, and identifying patient populations most likely to benefit from HPK1 inhibition, both as a monotherapy and in combination with other immunotherapies.[1][4]

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. wp.ryvu.com [wp.ryvu.com]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]

- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.es [promega.es]

- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 9. 7r9p - Crystal structure of HPK1 in complex with compound 14 - Summary - Protein Data Bank Japan [pdbj.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. rcsb.org [rcsb.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 17. researchgate.net [researchgate.net]

- 18. biofeng.com [biofeng.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. tools.thermofisher.cn [tools.thermofisher.cn]

- 21. onclive.com [onclive.com]

- 22. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Hpk1-IN-36 as a Chemical Probe for HPK1 Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell function, predominantly expressed in hematopoietic lineages.[1] It acts as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, establishing it as a high-priority target for immuno-oncology.[2][3]

This guide focuses on Hpk1-IN-36 , a potent and selective chemical probe for studying HPK1 function. This compound is a reverse indazole inhibitor that provides a valuable tool for elucidating the nuanced roles of HPK1 in immune regulation and for validating its therapeutic potential.[4][5] This document provides a comprehensive overview of this compound, including its quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to HPK1: The Immune Regulator

HPK1 is a serine/threonine kinase belonging to the Ste20-like kinase family.[1] Its expression is largely restricted to hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1]

Function: Upon TCR engagement, HPK1 is recruited to the LAT-SLP-76 signalosome, where it becomes activated.[6] Activated HPK1 then acts as a negative feedback regulator by phosphorylating the adaptor protein SLP-76 at Serine 376 (pSLP-76).[7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[7][8] This action effectively terminates the TCR signal, thus attenuating T-cell activation, proliferation, and cytokine production.[7] By inhibiting HPK1, this natural "brake" on the immune system is released, leading to a more robust and sustained anti-tumor response.[2]

This compound: A Potent Chemical Probe

This compound is a potent and selective ATP-competitive inhibitor of HPK1. Its utility as a chemical probe stems from its ability to specifically interrogate the kinase-dependent functions of HPK1 in both biochemical and cellular contexts. A publication focused on potent reverse indazole inhibitors describes a "compound 36" with characteristics that align with a potent HPK1 inhibitor.[4][5] For the purposes of this guide, we will consider this compound to be representative of this compound's profile.

Data Presentation

Quantitative data is essential for assessing the utility of a chemical probe. The following tables summarize the known biochemical, cellular, and pharmacokinetic properties of this compound and related inhibitors.

Table 1: Biochemical Potency of HPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| This compound (as reverse indazole 36) | HPK1 | 0.5 | Not specified | [4] |

| Compound 1 | HPK1 | 0.0465 | Biochemical Assay | [9] |

| XHS | HPK1 | 2.6 | Kinase Assay | [10] |

| Compound 5i | HPK1 | 0.8 | Kinase Assay |[3] |

Table 2: Cellular Activity of HPK1 Inhibitors

| Compound | Assay | EC50 (nM) | Cell Type | Reference |

|---|---|---|---|---|

| This compound (as reverse indazole 36) | pSLP-76 Inhibition | Potent Inhibition | Human PBMCs | [4][5] |

| Compound 17 | pSLP-76 Inhibition | 32 | Human PBMCs | [11] |

| Compound 22 | pSLP-76 Inhibition | 78 | Human PBMCs | [11] |

| Compound 1 | pSLP-76 Inhibition | < 20 | ELISA |[9] |

Table 3: In Vivo Pharmacokinetic (PK) Profile of this compound *

| Species | Clearance | Bioavailability (F%) | Key Finding | Reference |

|---|---|---|---|---|

| Rat | Low | 67% | Balanced PK profile, suitable for in vivo studies. | [4] |

*Data is for "reverse indazole inhibitor 36," assumed to be this compound.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key assays used to characterize HPK1 inhibitors like this compound.

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with HPK1 activity.[12][13][14]

Objective: To determine the IC50 of this compound against recombinant HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

This compound serially diluted in DMSO

-

384-well white opaque plates

Methodology:

-

Compound Plating: Add 1 µL of serially diluted this compound (or 5% DMSO for controls) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of HPK1 enzyme diluted in Kinase Buffer to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to each well to start the reaction. The final volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via luciferase.

-

Incubation: Incubate at room temperature for 30-60 minutes.[15]

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular pSLP-76 Target Engagement Assay

This assay measures the direct downstream effect of HPK1 inhibition in a cellular context.[9][16]

Objective: To quantify the inhibition of SLP-76 phosphorylation at Ser376 in response to this compound treatment in T-cells.

Materials:

-

Jurkat T-cells (or human PBMCs)

-

RPMI-1640 medium with 10% FBS

-

This compound serially diluted in DMSO

-

Anti-CD3/anti-CD28 antibody-coated beads (e.g., Dynabeads) for T-cell stimulation[17]

-

Lysis Buffer

-

pSLP-76 (Ser376) specific ELISA kit or antibodies for Western Blot/Flow Cytometry

Methodology:

-

Cell Culture: Culture Jurkat cells to the desired density.

-

Compound Pre-incubation: Resuspend cells and pre-incubate with various concentrations of this compound (or DMSO control) for 1-2 hours.

-

T-Cell Stimulation: Add anti-CD3/anti-CD28 beads to the cell suspension to stimulate the TCR pathway and activate HPK1. Incubate for 15-30 minutes at 37°C.[9]

-

Cell Lysis: Stop the stimulation by placing the plate on ice and lyse the cells according to the detection method's protocol (e.g., ELISA, Western Blot).

-

Quantification of pSLP-76:

-

ELISA: Use a sandwich ELISA with a capture antibody for total SLP-76 and a detection antibody specific for pSLP-76 (Ser376).[16]

-

Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSLP-76 (Ser376) and total SLP-76 (as a loading control).[18]

-

Flow Cytometry: Fix and permeabilize cells, then stain with a fluorescently-labeled anti-pSLP-76 (Ser376) antibody for intracellular flow cytometry analysis.[19]

-

-

Data Analysis: Normalize the pSLP-76 signal to total SLP-76 or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.

T-Cell Functional Assay (Cytokine Secretion)

This assay measures a key functional outcome of enhanced T-cell activation following HPK1 inhibition.[20]

Objective: To measure the effect of this compound on IL-2 or IFN-γ secretion from activated T-cells.

Materials:

-

Human PBMCs or isolated CD8+ T-cells

-

This compound serially diluted in DMSO

-

Anti-CD3/anti-CD28 antibodies or beads

-

Cell culture plates

-

IL-2 or IFN-γ ELISA kit

Methodology:

-

Cell Plating: Plate PBMCs or purified T-cells in a 96-well plate.

-

Compound Treatment: Add serially diluted this compound to the wells.

-

Stimulation: Add anti-CD3/anti-CD28 antibodies to stimulate the cells.

-

Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of IL-2 or IFN-γ in the supernatant using a standard ELISA kit.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration to evaluate the dose-dependent effect on T-cell function.

Visualizations

Diagrams created using the DOT language to illustrate key concepts.

HPK1 Signaling Pathway in T-Cell Activation

Caption: HPK1 signaling pathway illustrating its negative regulatory role in T-cell activation and the point of intervention by this compound.

Experimental Workflow for HPK1 Probe Characterization

Caption: A typical workflow for the characterization of a chemical probe like this compound, from biochemical potency to in vivo validation.

Rationale for Targeting HPK1 in Immuno-Oncology

Caption: Logical diagram showing how inhibiting HPK1 with a probe like this compound can overcome tumor-mediated immune suppression.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPK1 Kinase Enzyme System Application Note [promega.jp]

- 13. biofeng.com [biofeng.com]

- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. wp.ryvu.com [wp.ryvu.com]

- 18. researchgate.net [researchgate.net]

- 19. arcusbio.com [arcusbio.com]

- 20. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes for Hpk1-IN-36 In Vitro Kinase Assay

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Hpk1-IN-36, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are essential for researchers and scientists in drug development focused on novel cancer immunotherapies.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By phosphorylating adaptor proteins such as SLP-76, HPK1 attenuates T-cell activation and proliferation.[1][2] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This compound is a novel small molecule inhibitor designed to target HPK1. This document outlines the protocols to quantify the in vitro potency and selectivity of this compound.

HPK1 Signaling Pathway

HPK1 is a key upstream kinase in the JNK/SAPK signaling cascade.[1] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the plasma membrane where it phosphorylates SLP-76, leading to the recruitment of the negative regulator 14-3-3 and subsequent destabilization of the TCR signaling complex.[3] Inhibition of HPK1 kinase activity is expected to block this negative feedback loop, thereby enhancing T-cell mediated immune responses.

Quantitative Data Summary

The inhibitory activity of selected compounds against HPK1 is summarized below. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.

| Compound | IC50 (nM) | Assay Type | Reference |

| GNE-1858 | 1.9 | Not Specified | [4] |

| XHS | 2.6 | Not Specified | [4] |

| Compound 22 | 0.061 | Not Specified | [4] |

| Sunitinib | 10 | Not Specified | [4] |

| ISR-05 | 24,200 ± 5,070 | Radiometric HotSpot | [5] |

| ISR-03 | 43,900 ± 134 | Radiometric HotSpot | [5] |

| M074-2865 | 2,930 ± 90 | Caliper MSA | [4] |

Experimental Protocols

Several assay formats can be employed to determine the in vitro potency of this compound. The following are detailed protocols for commonly used methods.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][6]

Materials:

-

HPK1 enzyme (recombinant human)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound (or other test inhibitors)

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low volume plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.[3]

-

Assay Plate Preparation: Add 1 µl of the test inhibitor or 5% DMSO (for positive and negative controls) to the wells of a 384-well plate.[1]

-

Enzyme Addition: Add 2 µl of diluted HPK1 enzyme to each well.

-

Substrate/ATP Mix Addition: Prepare a mix of MBP substrate and ATP. Add 2 µl of this mix to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[1]

-

Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Second Incubation: Incubate the plate at room temperature for 40 minutes.[1]

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Third Incubation: Incubate the plate at room temperature for 30 minutes.[1]

-

Data Acquisition: Record the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.[7] Test compounds that bind to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

HPK1 Kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor® 647-labeled Kinase Tracer

-

Test compound (this compound)

-

Kinase Buffer A

-

384-well plate

Protocol:

-

Compound Preparation: Prepare a 4X serial dilution of the test compound in the appropriate buffer.

-

Assay Plate Setup:

-

Incubation: Incubate the plate at room temperature for 60 minutes.[7]

-

Data Acquisition: Read the plate using a FRET-compatible plate reader. The loss of FRET signal indicates displacement of the tracer by the inhibitor.

Radiometric HotSpot™ Kinase Assay

This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Protocol:

-

Prepare a reaction mixture containing HPK1 enzyme, a suitable substrate (e.g., MBP), and the test inhibitor (this compound) in kinase assay buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Experimental Workflow Diagram